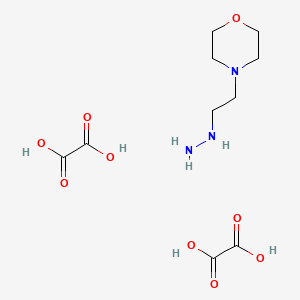
4-(2-Hydrazinoethyl)morpholine dioxalate
Overview
Description
“4-(2-Hydrazinoethyl)morpholine dioxalate” is a chemical compound with the CAS Number: 1182284-48-5 . It has a molecular weight of 325.28 .
Molecular Structure Analysis
The IUPAC name for this compound is “4-(2-hydrazinoethyl)morpholine diethanedioate” and its Inchi Code is "1S/C6H15N3O.2C2H2O4/c7-8-1-2-9-3-5-10-6-4-9;23-1(4)2(5)6/h8H,1-7H2;2(H,3,4)(H,5,6)" . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a solid and has a molecular weight of 325.28 . Its IUPAC name is “4-(2-hydrazinoethyl)morpholine diethanedioate” and its Inchi Code is "1S/C6H15N3O.2C2H2O4/c7-8-1-2-9-3-5-10-6-4-9;23-1(4)2(5)6/h8H,1-7H2;2(H,3,4)(H,5,6)" .Scientific Research Applications
Synthesis and Chemical Properties
4-(2-Hydrazinoethyl)morpholine dioxalate and its derivatives have been extensively explored for their utility in the synthesis of complex molecules. For example, Kilic et al. (2006) synthesized vic-dioxime ligands containing the morpholine group, showcasing the versatility of morpholine derivatives in creating metal complexes with potential applications in catalysis and material science (Kilic et al., 2006). Similarly, studies by Gilbert et al. (1984) and others have highlighted the role of morpholine and its derivatives in analytical chemistry, particularly in the ion chromatographic determination of various compounds in aqueous solutions (Gilbert et al., 1984).
Medicinal Chemistry and Pharmacology
The morpholine scaffold, including this compound derivatives, is recognized for its significant role in medicinal chemistry and pharmacology. Naik et al. (2012) discussed the synthesis of phenoxyacrylic amide derivatives as hypoxia-inducible factor (HIF) 1α inhibitors, where the morpholinoethyl containing ester showed potent inhibitory activity. This underlines the critical role of morpholine derivatives in developing therapeutics for cancer and tumor angiogenesis (Naik et al., 2012).
Material Science and Corrosion Inhibition
Morpholine derivatives are also valuable in material science, particularly in the development of corrosion inhibitors for metals. Nnaji et al. (2017) investigated morpholine and piperazine-based carboxamide derivatives as corrosion inhibitors, demonstrating the effectiveness of these compounds in protecting mild steel in acidic environments (Nnaji et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
2-morpholin-4-ylethylhydrazine;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N3O.2C2H2O4/c7-8-1-2-9-3-5-10-6-4-9;2*3-1(4)2(5)6/h8H,1-7H2;2*(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXYXYWIPXBYMMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNN.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


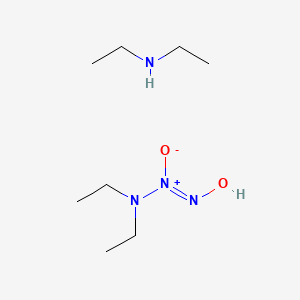
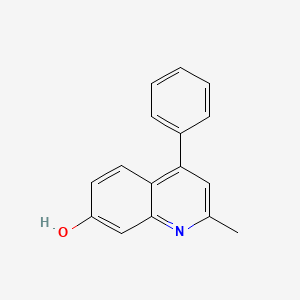

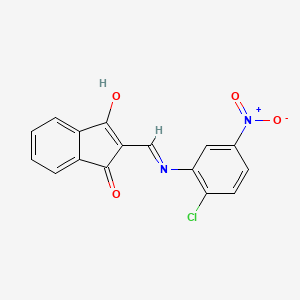
![3-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)propanoic acid](/img/structure/B1530931.png)

![4-[4-(Benzyloxy)phenoxy]piperidine hydrochloride](/img/structure/B1530934.png)
![N-[4-(Sec-butoxy)phenyl]-N-[2-(2-chlorophenoxy)-ethyl]amine](/img/structure/B1530935.png)
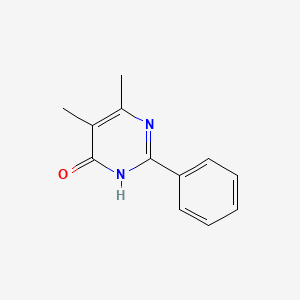
![Methyl 5-methyl-4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1530941.png)
![7H-Imidazo[4,5-d]-v-triazin-4-one, hydrate](/img/structure/B1530942.png)
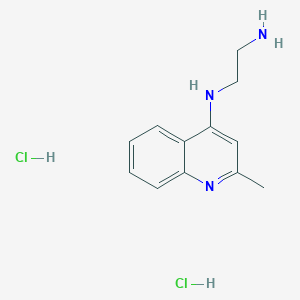

![1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B1530946.png)
